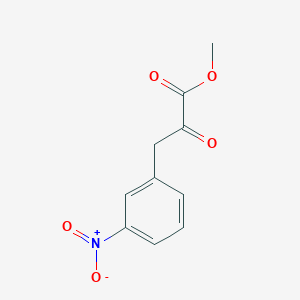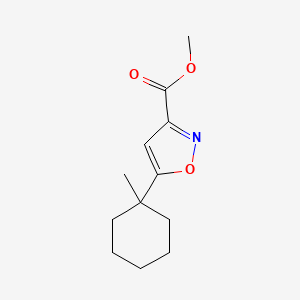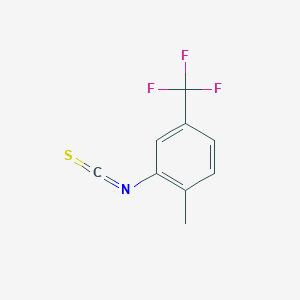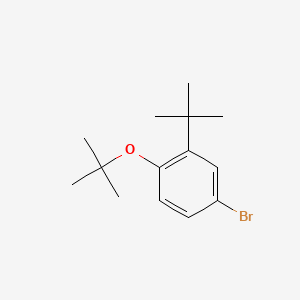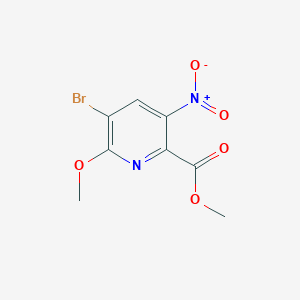
2,2-dibromo-1-(4-ethylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(4-ethylphenyl)ethanone is an organic compound with the molecular formula C10H10Br2O It is a brominated derivative of ethanone, characterized by the presence of two bromine atoms and a 4-ethylphenyl group attached to the ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(4-ethylphenyl)ethanone can be synthesized through a one-pot strategy involving the bromination of 1-(4-ethylphenyl)ethanone. The reaction typically employs ammonium bromide and oxone as reagents. The process involves the following steps:
Bromination: The starting material, 1-(4-ethylphenyl)ethanone, is treated with ammonium bromide and oxone in an appropriate solvent.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the alpha position of the ethanone group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(4-ethylphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form 1-(4-ethylphenyl)ethanone by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 1-(4-ethylphenyl)ethanone.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2,2-Dibromo-1-(4-ethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various brominated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-(4-ethylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2,2-Dibromo-1-(4-bromophenyl)ethanone: Similar structure with a bromine atom on the phenyl ring.
2,2-Dibromo-1-(4-chlorophenyl)ethanone: Similar structure with a chlorine atom on the phenyl ring.
2,2-Dibromo-1-(4-fluorophenyl)ethanone: Similar structure with a fluorine atom on the phenyl ring.
Uniqueness
2,2-Dibromo-1-(4-ethylphenyl)ethanone is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the ethyl group plays a crucial role in the compound’s reactivity and interactions.
Properties
Molecular Formula |
C10H10Br2O |
|---|---|
Molecular Weight |
305.99 g/mol |
IUPAC Name |
2,2-dibromo-1-(4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O/c1-2-7-3-5-8(6-4-7)9(13)10(11)12/h3-6,10H,2H2,1H3 |
InChI Key |
QWFMHNCKNGYBTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid](/img/structure/B13692232.png)
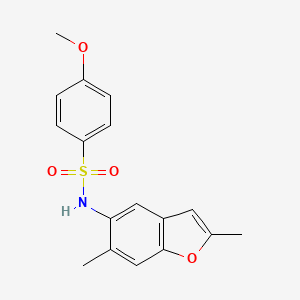
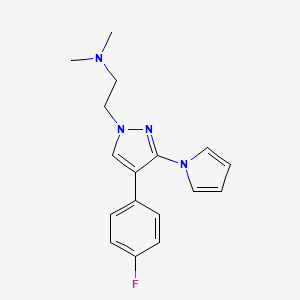

![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
